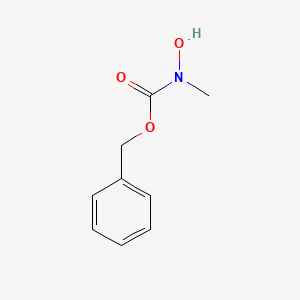

Benzyl hydroxy(methyl)carbamate

Description

Contextualization within Modern Organic Chemistry and Carbamate (B1207046) Research

The carbamate functional group is a cornerstone of modern organic chemistry, recognized for its stability and versatile reactivity. nih.govacs.org Carbamates are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes. nih.govacs.org A significant application of carbamates is in the protection of amino groups during complex multi-step syntheses, a fundamental strategy in areas like peptide synthesis. ontosight.ai

The benzyl (B1604629) carbamate, often referred to as the Cbz or Z group, is a classic example of a protecting group for amines. wikipedia.org Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl group can be readily installed and is stable under a variety of reaction conditions, yet it can be removed under specific, non-hydrolytic conditions such as catalytic hydrogenation or with strong Lewis acids. wikipedia.org This allows for the selective deprotection of the amine, a crucial step in the synthesis of complex molecules. ontosight.ai

The N-substitution on the carbamate nitrogen with both a hydroxyl (-OH) and a methyl (-CH₃) group in Benzyl hydroxy(methyl)carbamate introduces further complexity and potential for unique reactivity. The presence of the N-hydroxy group classifies it as an N-hydroxycarbamate. This class of compounds has been a subject of study, with research exploring their synthesis from hydroxylamine (B1172632) and chloroformates. rsc.orgscispace.com N-hydroxy compounds are known to act as mediators in certain oxidation reactions. rsc.org The additional N-methyl group modifies the electronic and steric properties of the nitrogen atom, which can influence the compound's stability, conformation, and reactivity in chemical transformations.

Significance in Contemporary Synthetic Methodologies and Chemical Transformations

While specific, detailed research on the applications of Benzyl hydroxy(methyl)carbamate itself is not prominent in the available literature, its structural similarity to other N-substituted carbamates allows for informed speculation on its potential significance. A closely related compound, Benzyl hydroxymethyl carbamate, serves as a valuable case study. This compound is prepared from benzyl carbamate and formaldehyde (B43269) and is utilized as a stable precursor for an electrophilic aminomethylating reagent. orgsyn.org

| Reactants | Reagents | Product | Yield | Source |

| Benzyl carbamate, Water | Formaldehyde solution, Potassium carbonate | Benzyl hydroxymethyl carbamate | 69% | Organic Syntheses orgsyn.org |

This N-hydroxymethyl derivative can be further reacted to form reagents used in Mannich-type reactions, which are fundamental carbon-carbon bond-forming reactions for the synthesis of β-amino carbonyl compounds. orgsyn.org For instance, the acid-catalyzed reaction of Benzyl hydroxymethyl carbamate with an alcohol generates an N-alkoxymethyl carbamate, which then acts as the key reagent in reactions with titanium enolates to produce β-amino acids. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-hydroxy-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(12)9(11)13-7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDUNEUTUIGNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-52-3 | |

| Record name | benzyl N-hydroxy-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Benzyl Hydroxy Methyl Carbamate As a Protecting Group in Organic Synthesis

Strategic Applications in Amine Protection

The primary function of benzyl (B1604629) hydroxy(methyl)carbamate in organic synthesis is to temporarily block the reactivity of amine functionalities. By converting a nucleophilic amine into a less reactive carbamate (B1207046), other parts of a molecule can undergo chemical transformations without interference from the amine group. wikipedia.orgorganic-chemistry.org

Selective Protection of Primary and Secondary Amine Functionalities

Like its parent compound, benzyl carbamate, benzyl hydroxy(methyl)carbamate can be employed to protect both primary and secondary amines. The presence of the N-hydroxy and N-methyl groups can influence the steric and electronic environment around the carbamate linkage, potentially offering a different reactivity profile compared to the standard Cbz group. This could be advantageous in scenarios requiring fine-tuning of protecting group stability. The selection of a particular protecting group is a critical aspect of synthesis design, ensuring its stability throughout various reaction steps. organic-chemistry.org

Utility in Peptide Synthesis and Amino Acid Derivatization

Amine protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid coupling. wikipedia.orgmasterorganicchemistry.com Carbamates, such as the Cbz group and its derivatives, are integral to this field. masterorganicchemistry.com While specific research on the extensive use of benzyl hydroxy(methyl)carbamate in peptide synthesis is not prevalent in publicly available literature, its structural similarity to the Cbz group suggests its potential utility. The Cbz group, introduced by Bergmann and Zervas, was a landmark in peptide synthesis. wikipedia.org The N-substituted nature of benzyl hydroxy(methyl)carbamate might offer altered solubility or reactivity characteristics that could be beneficial in specific peptide coupling strategies or in the synthesis of complex amino acid derivatives.

Mechanism of Amine Protection by Benzyl Hydroxy(methyl)carbamate

The protection of an amine with benzyl hydroxy(methyl)carbamate involves the formation of a stable carbamate linkage.

Chemical Basis for Protecting Group Formation and Stability

The formation of the carbamate occurs through the reaction of the amine with a suitable derivative of benzyl hydroxy(methyl)carbamate, likely an activated form such as the corresponding chloroformate. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the protecting group precursor. masterorganicchemistry.com The resulting carbamate is stabilized by resonance, where the nitrogen lone pair is delocalized into the carbonyl group, significantly reducing its nucleophilicity and basicity. youtube.comacs.org This resonance stabilization is key to the effectiveness of carbamate protecting groups. acs.org The N-hydroxy and N-methyl substituents would further modulate the electronic properties of the nitrogen atom.

Mild Conditions for Protecting Group Installation

The installation of carbamate protecting groups is typically carried out under mild basic conditions. commonorganicchemistry.com For the parent Cbz group, benzyl chloroformate is reacted with the amine in the presence of a base like sodium carbonate or potassium carbonate. wikipedia.org It is anticipated that the protection with benzyl hydroxy(methyl)carbamate would proceed under similar mild conditions, making it compatible with a wide range of functional groups. A related compound, benzyl hydroxymethyl carbamate, can be synthesized from benzyl carbamate and formaldehyde (B43269). orgsyn.org

Deprotection Methodologies and Selectivity

The removal of the benzyl hydroxy(methyl)carbamate protecting group is expected to follow the established methods for Cbz deprotection, primarily through hydrogenolysis or acidic conditions. The choice of deprotection method is crucial for ensuring the integrity of the target molecule.

One of the most common and mildest methods for cleaving benzyl-type protecting groups is catalytic hydrogenolysis. commonorganicchemistry.comlibretexts.org This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas). commonorganicchemistry.com This method is highly selective and generally does not affect other common protecting groups, making it valuable in complex syntheses. organic-chemistry.org

Alternatively, acidic conditions can be employed for deprotection. While harsher conditions like HBr in acetic acid can be used for Cbz removal, milder acidic reagents may also be effective. wikipedia.org The selectivity of deprotection is a key aspect of orthogonal protection strategies, where different protecting groups can be removed independently. organic-chemistry.org For instance, a Boc group is acid-labile, while a Cbz group is removed by hydrogenolysis, allowing for selective deprotection. masterorganicchemistry.com Enzymatic deprotection methods for Cbz-protected amines have also been developed, offering another level of selectivity under very mild conditions. google.com

| Deprotection Method | Reagents and Conditions | Selectivity and Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOH | Mild and highly selective. Does not typically cleave other common protecting groups like Boc or Fmoc. commonorganicchemistry.comorganic-chemistry.org |

| Strong Acid Cleavage | HBr in Acetic Acid | Harsher conditions, may affect other acid-sensitive functional groups. wikipedia.org |

| Lewis Acid Cleavage | AlCl₃ in a fluorinated solvent | Can be effective and offers good functional group tolerance under specific conditions. organic-chemistry.org |

| Enzymatic Deprotection | Specific enzymes | Offers high stereospecificity and very mild reaction conditions. google.com |

Article on Benzyl Hydroxy(methyl)carbamate Unattainable Due to Lack of Scientific Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data on the use of the chemical compound “Benzyl hydroxy(methyl)carbamate” as a protecting group in organic synthesis. Despite extensive searches for information regarding its cleavage under mild conditions, its application in orthogonal deprotection strategies, and comparative analyses with established amine protecting groups, no relevant findings have been identified.

The compound, with the chemical formula C9H11NO3, is registered in chemical databases. However, its role as a protecting group, which involves the reversible masking of a functional group to control reactivity during a chemical synthesis, is not documented in published scientific literature.

Standard protecting groups used in organic chemistry, such as Benzyl carbamate (Cbz), tert-Butyloxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc), are extensively studied and characterized. Detailed protocols for their application and removal are well-established. For instance, the closely related Benzyl carbamate (Cbz) group is a widely used amine protecting group, typically cleaved under conditions of catalytic hydrogenolysis or by strong acids. wikipedia.org

Orthogonal deprotection, a key strategy in complex molecule synthesis, relies on the ability to remove one protecting group in the presence of others by using specific, non-interfering chemical conditions. thieme-connect.de The design and application of such strategies require a thorough understanding of a protecting group's stability and lability, information that is currently absent for Benzyl hydroxy(methyl)carbamate.

Due to the strict requirement to focus solely on Benzyl hydroxy(methyl)carbamate and the complete absence of scientific data regarding its use as a protecting group, it is not possible to generate the requested article with the specified outline. The creation of scientifically accurate and informative content on its cleavage, orthogonal deprotection, and comparative analysis is precluded by the lack of foundational research in this specific area.

Derivatization and Structural Modification of Benzyl Hydroxy Methyl Carbamate

Design and Synthesis of Benzyl (B1604629) Hydroxy(methyl)carbamate Analogs

The synthesis of analogs of Benzyl hydroxy(methyl)carbamate is a strategic endeavor to explore the chemical space around the parent molecule. This involves systematic modifications to its core structure, including the carbamate (B1207046) group and the aromatic benzyl ring.

The carbamate backbone, specifically the N-hydroxymethyl group, is a prime target for derivatization. The hydroxyl group can be readily converted into other functional groups, altering the molecule's reactivity and physical properties. A common strategy involves the acid-catalyzed reaction of the N-hydroxymethyl derivative with alcohols to form the corresponding ethers. orgsyn.org

For instance, the reaction of Benzyl hydroxymethyl carbamate with isopropyl alcohol in the presence of p-toluenesulfonic acid yields Benzyl isopropoxymethyl carbamate. orgsyn.org This derivative has the practical advantage of being a stable, solid compound, in contrast to the oily nature of the corresponding methoxy (B1213986) derivative, which requires storage at low temperatures. orgsyn.org The synthesis is typically performed in a solvent like tert-butyl methyl ether (TBME). orgsyn.org

Detailed below are examples of such modifications starting from Benzyl hydroxymethyl carbamate.

Table 1: Examples of Carbamate Backbone Modifications Data derived from research on Benzyl hydroxymethyl carbamate, a closely related precursor.

| Starting Material | Reagent | Product | Key Advantage |

|---|---|---|---|

| Benzyl hydroxymethyl carbamate | Isopropyl alcohol, p-toluenesulfonic acid | Benzyl isopropoxymethyl carbamate | Solid, stable at room temperature orgsyn.org |

| Benzyl hydroxymethyl carbamate | Methanol, Acid catalyst | Benzyl methoxy-carbamate | Used as a carbamidomethylating reagent orgsyn.org |

Research on related benzyl carbamates has demonstrated the synthesis of various ring-substituted analogs. For example, a series of fluorinated benzyl carbamates of 4-aminosalicylanilides were prepared to study the effect of substitution on properties like lipophilicity. researchgate.net The position and number of substituents on the phenyl ring can significantly impact the molecule's physicochemical characteristics. researchgate.net

Table 2: Examples of Substituents on the Benzyl Moiety of Carbamates Data derived from studies on related benzyl carbamate structures.

| Parent Structure | Substituent (R) on Phenyl Ring | Resulting Compound Class |

|---|---|---|

| Benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate | 2,4-difluoro | Fluorinated benzyl carbamate analog researchgate.net |

| Benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate | 2,5-difluoro | Fluorinated benzyl carbamate analog researchgate.net |

| Benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate | 2,6-difluoro | Fluorinated benzyl carbamate analog researchgate.net |

| Benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate | 3,5-difluoro | Fluorinated benzyl carbamate analog researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

Creating chiral derivatives of Benzyl hydroxy(methyl)carbamate involves synthetic methods that control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.

Enantioselective synthesis is crucial for producing single-enantiomer chiral molecules. One notable strategy involves an iodolactamization reaction to create highly functionalized chiral intermediates that include a benzyl carbamate structure. nih.gov This key step facilitates the synthesis of complex molecules like Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. nih.gov Other approaches can involve the use of chiral auxiliaries, such as Ellman's tert-butanesulfinyl imine, which can direct the stereochemical outcome of reactions on a nearby functional group. acs.orgnih.gov Asymmetric catalysis, employing chiral catalysts, represents another powerful tool for achieving high enantioselectivity in the synthesis of chiral carbamate derivatives.

Advanced Functionalization Strategies for Enhanced Reactivity

Modern synthetic organic chemistry offers a range of advanced strategies to functionalize molecules in novel ways, enhancing their reactivity. While specific applications to Benzyl hydroxy(methyl)carbamate are not widely documented, general principles can be applied. C-H activation and functionalization represent a powerful approach. The benzylic C-H bonds are inherently weaker and more reactive than many other C-H bonds due to the stabilization of the resulting benzyl radical by the adjacent aromatic ring. wikipedia.org

Strategies such as those catalyzed by transition metals (e.g., Rhodium, Palladium) could potentially be used for the direct, selective functionalization of the benzylic position. acs.org For example, palladium-catalyzed decarbonylative borylation can convert benzylic carboxylic acids into valuable benzylboronates, showcasing a method to functionalize the benzylic carbon. acs.org Similarly, photocatalysis offers mild, selective methods for activating specific bonds within a molecule, potentially enabling new types of derivatization that are not accessible through traditional thermal reactions. These advanced methods could be harnessed to install new functional groups onto either the benzyl ring or the carbamate structure, creating derivatives with enhanced or novel reactivity profiles.

Mechanistic and Theoretical Studies on Benzyl Hydroxy Methyl Carbamate

Mechanistic Basis for Protecting Group Functionality

Benzyl (B1604629) carbamates, such as Benzyl hydroxy(methyl)carbamate, are a cornerstone of amine protection strategy in organic synthesis, particularly in the assembly of complex molecules like peptides. organic-chemistry.orgmasterorganicchemistry.com The functionality of the benzyloxycarbonyl (Cbz or Z) group, a close analogue, relies on its ability to decrease the nucleophilicity of the amine nitrogen by converting it into a carbamate (B1207046). organic-chemistry.orgyoutube.com This temporary masking allows for chemical transformations to be carried out on other parts of the molecule without unintended reactions at the amine site. organic-chemistry.org The protecting group is designed to be stable under a variety of reaction conditions but can be removed selectively under specific, controlled protocols. youtube.com

The primary molecular target for protection is a primary or secondary amine, in this specific case, N-methylhydroxylamine. organic-chemistry.org The protection and deprotection processes constitute a cycle that enables multi-step synthesis.

Protection Pathway: The protection of an amine is typically achieved by reacting it with benzyl chloroformate in the presence of a mild base. youtube.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzyl chloroformate. The base neutralizes the hydrochloric acid that is generated as a byproduct. The resulting carbamate is significantly less nucleophilic and basic than the original amine due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. nih.gov

Deprotection Pathways: The removal of the benzyl-type carbamate protecting group is most commonly accomplished through two primary pathways:

Catalytic Hydrogenolysis: This is a mild and widely used method for Cbz group cleavage. masterorganicchemistry.comorganic-chemistry.org The protected amine is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction occurs on the surface of the catalyst, where the benzyl C-O bond is cleaved, resulting in the formation of toluene (B28343) and an unstable carbamic acid intermediate. masterorganicchemistry.com This intermediate spontaneously decomposes, releasing carbon dioxide and the free amine. masterorganicchemistry.com This method is advantageous because it proceeds under neutral pH conditions. masterorganicchemistry.com

Acidolysis: The benzyl carbamate group can also be cleaved under harsh acidic conditions, such as with hydrogen bromide (HBr) in acetic acid. wikipedia.org This method proceeds via a different mechanism where the ether oxygen is protonated, followed by nucleophilic attack by the bromide ion at the benzylic carbon in an SN2-type reaction. This generates toluene, carbon dioxide, and the protonated amine.

A key advantage of using different protecting groups like Boc (acid-labile) and Fmoc (base-labile) alongside Cbz (hydrogenolysis-labile) is orthogonality; each can be removed under distinct conditions without affecting the others, a crucial strategy in complex syntheses. masterorganicchemistry.comwikipedia.org

The formation and cleavage of carbamates are governed by specific kinetic and thermodynamic principles. The reaction of amines with reagents like benzyl chloroformate is generally kinetically rapid.

Kinetics: The rate of carbamate formation from amines and carbon dioxide (a core reaction related to carbamate synthesis) follows a Brønsted relationship, where the rate constant correlates with the basicity (pKa) of the amine. researchgate.netresearchgate.net For the reaction of various amines with CO2, the Brønsted relationship is described by the equation: log k = m(pKa) + Y. researchgate.net

For primary and secondary amines, the parameters were found to be m = 0.43 and Y = -1.50. researchgate.net

For hydrazine (B178648) and hydroxylamine (B1172632) derivatives, m = 0.48 and Y = -0.20. researchgate.net

The rate-limiting step can vary; for weakly basic amines, it is the carbon-nitrogen bond formation, while for more basic amines, proton transfer may become rate-limiting. researchgate.netresearchgate.net

Thermodynamics: The carbamate protecting group is kinetically stable, meaning it does not react under many common synthetic conditions. nih.gov However, the deprotection process is thermodynamically favorable under the appropriate conditions. During catalytic hydrogenolysis, the formation of the highly stable molecule toluene and the gaseous byproduct carbon dioxide provides a strong thermodynamic driving force for the reaction. Similarly, cleavage with HBr in acetic acid is driven by the formation of stable products. wikipedia.org The stability of carbamates is also influenced by their conformation. They exist as syn and anti rotamers due to the rotational barrier of the C-N bond, which is lower than in amides. nih.govnih.gov The anti rotamer is often slightly favored for steric and electrostatic reasons. nih.gov

Mechanistic Interrogations of Compound Transformations

Beyond its role as a protecting group, the chemical structure of Benzyl hydroxy(methyl)carbamate allows for several other transformations, primarily involving the benzyl moiety.

Oxidation: The benzylic position is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com For the reaction to proceed, there must be at least one hydrogen atom on the benzylic carbon. The mechanism is complex but is believed to initiate with the homolytic cleavage of the benzylic C-H bond to form a resonance-stabilized benzyl radical. masterorganicchemistry.com This radical is then further oxidized, ultimately cleaving the entire alkyl chain and converting it into a carboxylic acid group attached to the aromatic ring.

Reduction: The primary reduction reaction for benzyl carbamates is the catalytic hydrogenolysis used for deprotection, as detailed in section 6.1.1. masterorganicchemistry.com This process reduces the benzyl group to toluene while cleaving the C-O bond. masterorganicchemistry.com

Substitution: Two main types of substitution reactions can be envisioned for Benzyl hydroxy(methyl)carbamate:

Nucleophilic Substitution at the Benzylic Carbon: Benzylic halides are known to undergo nucleophilic substitution. khanacademy.org While the carbamate itself is not a leaving group in the same way as a halide, reactions that proceed via a cationic intermediate are relevant. The formation of a carbocation at the benzylic position is particularly favored because it is stabilized by resonance with the adjacent benzene (B151609) ring. khanacademy.org This stabilization suggests that SN1-type mechanisms are plausible under conditions that promote the formation of such an intermediate. organic-chemistry.org

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The substituent already on the ring—in this case, the -CH₂-O-C(=O)N(OH)CH₃ group—directs incoming electrophiles. The alkoxy group is an ortho-, para-director and is activating. Therefore, reactions like nitration or halogenation would be expected to yield products substituted at the ortho and para positions of the benzene ring.

The energy profiles of chemical reactions illustrate the pathway from reactants to products, highlighting the energy of intermediates and transition states. youtube.com

In SN1-type Substitution: For a substitution reaction proceeding via an SN1 mechanism, the reaction energy diagram would show at least two peaks, corresponding to two transition states. youtube.com The "valley" between these peaks represents the key reaction intermediate: the resonance-stabilized benzylic carbocation. acs.org The first transition state is the energy maximum required to break the bond to the leaving group and form this carbocation. youtube.com The second transition state is the energy barrier for the nucleophile to attack the carbocation and form the final product. The stability of the benzylic carbocation intermediate makes the activation energy for its formation lower than for a non-benzylic equivalent. youtube.comyoutube.com

Interactions with Biochemical Systems at a Molecular Level

While specific studies on Benzyl hydroxy(methyl)carbamate are limited, the interactions of the broader class of organic carbamates with biochemical systems are well-documented. The carbamate functional group is a key structural motif in many therapeutic agents and prodrugs. nih.govnih.gov

The carbamate moiety is often used as a stable bioisostere of the more labile peptide (amide) bond in medicinal chemistry. nih.gov Its ability to act as both a hydrogen bond donor (the N-H, if present) and acceptor (the carbonyl oxygen) allows it to mimic the interactions of peptide backbones within the active sites of enzymes. nih.gov The benzyl group provides a significant hydrophobic domain that can engage in favorable van der Waals or π-stacking interactions with nonpolar regions of a protein's binding pocket.

Carbamate derivatives are known to act as inhibitors of various enzymes, notably cholinesterases in the context of Alzheimer's disease research. mdpi.com In these interactions, the carbamate group can act as a carbamoylating agent, transferring its carbonyl portion to a nucleophilic residue (like serine) in the enzyme's active site, thereby inactivating it.

Furthermore, the formation of carbamates is a fundamental biochemical reaction. Carbon dioxide reacts reversibly with uncharged primary amine groups, such as the N-termini of proteins or the side chain of lysine (B10760008), to form a carbamate. nih.gov This non-enzymatic post-translational modification is crucial for the function of certain enzymes, such as RuBisCO, where the carbamylation of a specific lysine residue is required for coordinating a necessary Mg²⁺ cofactor and activating the enzyme. nih.gov This illustrates the inherent capacity of the carbamate linkage to participate in molecular interactions within a biological milieu.

Table of Mentioned Compounds

Enzyme Mechanism Studies Involving Carbamate Esters and Benzyl Hydroxy(methyl)carbamate

Carbamate esters, including derivatives of benzyl hydroxy(methyl)carbamate, are known to interact with various enzymes, often acting as inhibitors. nih.gov Their structural similarity to the transition state of substrate hydrolysis by certain enzymes, such as esterases and proteases, is a key factor in their inhibitory activity.

One of the most well-studied interactions is with acetylcholinesterase (AChE), an enzyme critical for nerve function. Carbamate insecticides, for example, function by reversibly inhibiting AChE. wikipedia.org The carbamate molecule binds to the active site of AChE, where it is cleaved. A portion of the carbamate remains bound to the active site, temporarily blocking acetylcholine (B1216132) from binding and being hydrolyzed. youtube.com This inhibition is reversible because the carbamate residue is slowly released from the enzyme, allowing it to regain activity. youtube.comresearchgate.net This mechanism of competitive inhibition contrasts with that of organophosphates, which cause irreversible inhibition. youtube.com

Studies on other enzymes, such as carboxypeptidase A, have also shed light on carbamate-enzyme interactions. For instance, the carbamate ester N-(phenoxycarbonyl)-L-phenylalanine acts as a competitive inhibitor of the hydrolysis of an amide substrate and a noncompetitive inhibitor of an ester substrate of carboxypeptidase A. nih.gov The hydrolysis of this carbamate ester is catalyzed by the enzyme at higher concentrations, and the kinetic parameters suggest that the Michaelis-Menten constant (Km) represents a dissociation constant. nih.gov

The carbamate group is a key structural feature in many approved drugs and is often designed to interact with target enzymes. nih.gov The chemical and proteolytic stability of carbamates makes them valuable as peptide bond surrogates in medicinal chemistry. nih.gov

Molecular Basis of Esterase Interactions and Modulatory Effects on Enzyme Activity

The interaction between carbamates and esterases is fundamentally based on the carbamate's ability to act as a substrate mimic. The carbamate functional group can be recognized by the active site of an esterase, leading to a carbamoylation of a critical serine residue within the active site. This process forms a transient covalent bond.

The modulatory effect, whether it be inhibition or activation, is dependent on several factors:

The structure of the carbamate: The nature of the alcohol and amine substituents on the carbamate ester influences its binding affinity and reactivity within the enzyme's active site.

The specific esterase involved: Different esterases have unique active site geometries and catalytic residues, leading to varying degrees of interaction with a given carbamate.

The rate of decarbamoylation: The stability of the carbamoyl-enzyme intermediate is crucial. A slow rate of hydrolysis (decarbamoylation) results in prolonged inhibition of the enzyme.

For instance, in the case of acetylcholinesterase, the carbamate insecticide carbaryl (B1668338) leads to a carbamoylated enzyme that recovers more slowly than the acetylated enzyme formed with the natural substrate, acetylcholine, resulting in inhibition of the enzyme's activity. wikipedia.org

The ability of carbamates to modulate enzyme activity is a cornerstone of their use in various applications, from pesticides to pharmaceuticals. wikipedia.orgnih.gov

Chemical Modulation of Cellular Signaling Pathways and Gene Expression

The influence of carbamate compounds can extend beyond direct enzyme inhibition to the modulation of cellular signaling pathways and gene expression. By altering the activity of key enzymes, carbamates can trigger a cascade of downstream effects.

For example, the inhibition of acetylcholinesterase by carbamates leads to an accumulation of the neurotransmitter acetylcholine. youtube.com This excess acetylcholine can overstimulate muscarinic and nicotinic receptors, leading to widespread effects on the nervous system and other tissues.

Furthermore, some carbamate derivatives have been investigated for their ability to influence gene expression related to metabolism. By interacting with specific cellular targets, these compounds can alter metabolic pathways. The regulation of gene expression can be a complex process, and the precise mechanisms by which specific carbamates exert these effects are an active area of research.

It is important to note that the cellular effects of these compounds are often dose-dependent, with different concentrations leading to varying degrees of modulation of signaling pathways and gene expression.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties and interactions of molecules like benzyl hydroxy(methyl)carbamate at an atomic level. These techniques complement experimental studies by providing detailed insights that can be difficult to obtain through laboratory methods alone. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure of molecules. epstem.netresearchgate.net These calculations provide information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's reactivity. epstem.netresearchgate.net

For carbamate derivatives, these calculations can help to:

Predict reactivity: By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict how a molecule will interact with other chemical species. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. smolecule.com

Understand bonding: Quantum chemical methods can elucidate the nature of the chemical bonds within the molecule, including the resonance of the carbamate group, which contributes to its stability. nih.gov

Calculate properties: Various molecular properties, such as dipole moment and polarizability, can be calculated to understand how the molecule will behave in different environments.

Table 1: Calculated Electronic Properties of a Carbamate Derivative

| Property | Value |

| HOMO Energy | -6.75 eV |

| LUMO Energy | 0.85 eV |

| HOMO-LUMO Gap | 7.60 eV |

| Dipole Moment | 3.2 D |

Note: These are representative values for a generic carbamate and can vary for benzyl hydroxy(methyl)carbamate. Data is illustrative and based on typical ranges found in computational studies of similar compounds. smolecule.com

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.netscirp.org By comparing these predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound and gain insights into its conformational preferences. nih.govresearchgate.netscirp.org

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. nih.gov For carbamates, the rotation around the C-N bond of the carbamate group leads to different conformers, often referred to as syn and anti rotamers. nih.gov The energy difference between these rotamers is typically small, meaning that multiple conformations can coexist at room temperature. nih.gov

Computational tools can be used to perform a conformational search, systematically exploring the potential energy surface of the molecule to find all low-energy conformers. nih.gov This information is crucial for understanding how the molecule might bind to a biological target, as different conformers may have different binding affinities.

Table 2: Predicted Vibrational Frequencies for a Carbamate Moiety

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3444 |

| C=O Stretch | 1720 |

| C-N Stretch | 1350 |

| C-O Stretch | 1250 |

Note: These are representative values and can vary for benzyl hydroxy(methyl)carbamate. Data is illustrative and based on typical ranges found in computational and experimental studies of similar compounds. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., with enzyme active sites)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement of atoms and molecules over time. nih.gov This technique is particularly valuable for investigating the interactions between a ligand, such as benzyl hydroxy(methyl)carbamate, and a biological macromolecule, like an enzyme. nih.gov

By placing the ligand in the active site of the enzyme within a simulated environment (typically including water and ions to mimic physiological conditions), MD simulations can reveal:

Binding modes: How the ligand fits into the active site and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Conformational changes: How the enzyme and/or the ligand change their shape upon binding. nih.gov

Binding stability: The stability of the ligand-enzyme complex over time.

MD simulations have been used to study the active site dynamics of various enzymes and have provided valuable insights into how mutations can alter enzyme activity. nih.govnih.gov For example, simulations can show how the preorganization of the active site for catalysis is influenced by ligand binding. nih.gov These simulations are instrumental in understanding the molecular basis of enzyme inhibition by carbamates and can guide the design of new and more potent inhibitors.

Broader Academic Implications and Future Research Directions

Emerging Applications in Novel Synthetic Methodologies

The N-hydroxycarbamate functionality, a key feature of Benzyl (B1604629) hydroxy(methyl)carbamate, is gaining recognition as a versatile intermediate in organic synthesis. Research into related N-hydroxycarbamates has demonstrated their utility as precursors for a variety of valuable chemical entities. For instance, N-hydroxycarbamates can be readily prepared from non-toxic starting materials like carbonic acid diesters and hydroxylamine (B1172632), offering a safer alternative to traditional methods that employ hazardous reagents such as phosgene (B1210022) or chloroformic acid esters. google.com

Future research could focus on leveraging the reactivity of the N-hydroxy group in Benzyl hydroxy(methyl)carbamate for the development of novel synthetic transformations. The hydroxylamine moiety within the carbamate (B1207046) structure provides a unique handle for further functionalization, potentially leading to the efficient synthesis of complex molecules. One area of exploration could be its use in the synthesis of N-alkoxy-N-alkyl carbamates, which are known intermediates in the production of biologically active compounds, including pesticides. google.comgoogle.com The development of catalytic systems for these transformations would be a significant advancement.

Potential for Design of Advanced Chemical Reagents

The inherent reactivity of the N-hydroxycarbamate group suggests that Benzyl hydroxy(methyl)carbamate and its derivatives could serve as scaffolds for the design of advanced chemical reagents. The ability of the carbamate group to act as a directing group or to participate in rearrangements and cyclization reactions is a well-established principle in organic synthesis. nih.gov

Specifically, the N-hydroxy moiety can influence the stereochemical outcome of reactions at adjacent centers, making it a valuable component in the design of chiral auxiliaries or catalysts. Furthermore, the electronic properties of the benzyl group can be fine-tuned through substitution on the aromatic ring, allowing for the modulation of the reactivity of the carbamate functionality. This opens the door to creating a library of reagents with tailored properties for specific synthetic challenges. For example, the development of novel electrophilic aminating agents based on the N-hydroxycarbamate core could find widespread use in the synthesis of nitrogen-containing compounds.

Theoretical Advancements in Carbamate Chemistry and Related Fields

The unique structural and electronic features of Benzyl hydroxy(methyl)carbamate make it an interesting subject for theoretical and computational studies. The interplay between the benzylic group, the N-hydroxy functionality, and the carbamate linkage presents a rich landscape for investigating conformational preferences, electronic effects, and reaction mechanisms.

Computational studies could provide valuable insights into the rotational barriers around the N-C and O-C bonds, the acidity of the N-OH proton, and the nucleophilicity of the oxygen and nitrogen atoms. Such studies would not only enhance our fundamental understanding of this specific molecule but also contribute to the broader field of carbamate chemistry. For instance, understanding the factors that govern the stability and reactivity of N-hydroxycarbamates could aid in the design of more effective enzyme inhibitors or more stable prodrugs. nih.gov Research has already shown that N-hydroxycarbamate itself can act as a substrate for enzymes like pyruvate (B1213749) kinase, highlighting the biochemical relevance of this functional group. nih.gov Theoretical models could help in predicting the interaction of such compounds with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.